6-Bromo-3-fluoro-1H-indazole is a halogenated indazole derivative. Indazoles, characterized by a benzene ring fused to a pyrazole ring, are considered privileged scaffolds in drug discovery due to their diverse biological activities. [] The presence of bromine and fluorine atoms at the 6 and 3 positions, respectively, can significantly influence the molecule's reactivity, physicochemical properties, and biological profile.
Methods: The synthesis of 6-bromo-3-fluoro-1H-indazole typically involves the cyclization of substituted anilines with hydrazine derivatives. A common synthetic route includes the reaction of 2-bromo-4-fluoroaniline with hydrazine hydrate under reflux conditions, leading to the formation of the indazole ring.
Technical Details:
Structure: The structure of 6-bromo-3-fluoro-1H-indazole consists of a fused bicyclic system where the indazole framework is substituted at the 3-position with a fluorine atom and at the 6-position with a bromine atom.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 229.05 g/mol |
IUPAC Name | 6-bromo-3-fluoro-1H-indazole |
InChI Key | IQUINJIKGNDCFZ-UHFFFAOYSA-N |
Canonical SMILES | BrC1=C(N=N1)C(=C(C=C1)F)C |
Reactions: 6-bromo-3-fluoro-1H-indazole can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 6-bromo-3-fluoro-1H-indazole involves its interaction with specific molecular targets within biological systems. The presence of bromine and fluorine enhances its binding affinity to certain enzymes or receptors, potentially modulating their activity. For instance, it may inhibit specific kinases involved in cancer cell proliferation, thereby exhibiting anticancer properties .
6-bromo-3-fluoro-1H-indazole has several significant applications:
The indazole nucleus, a bicyclic system comprising fused benzene and pyrazole rings, has emerged as a privileged scaffold in pharmaceutical development. Its structural versatility enables diverse interactions with biological targets, particularly in oncology and CNS therapeutics. 6-Bromo-3-fluoro-1H-indazole (C₇H₄BrFN₂, MW: 215.02 g/mol) exemplifies this strategic molecular architecture, possessing distinct physicochemical properties that enhance drug-target binding kinetics [1] [7].
Indazole derivatives demonstrate remarkable kinase inhibitory activity, functioning as ATP-competitive binders in cancer therapeutics. The planar configuration facilitates π-stacking interactions within hydrophobic enzyme pockets, while nitrogen atoms serve as hydrogen bond acceptors. Bromination at the 6-position introduces steric bulk that can be leveraged for selective target modulation, a tactic employed in FDA-approved kinase inhibitors [3]. Current research explores 6-bromo-3-fluoro-1H-indazole as a precursor to phosphodiesterase (PDE) inhibitors, where the fluorine atom’s electronegativity fine-tunes electronic distribution at the binding interface. Several derivatives have entered clinical trials for inflammatory conditions, capitalizing on indazole’s metabolic stability compared to indole analogs [9].
Synthetic accessibility enhances this scaffold’s utility. 6-Bromo-3-fluoro-1H-indazole can be efficiently prepared via:
Table 1: Structural and Sourcing Profile of 6-Bromo-3-Fluoro-1H-Indazole
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₄BrFN₂ | PubChem CID 89826670 [1] |
CAS Registry Number | 885522-04-3 | BOC Sciences |
IUPAC Name | 6-bromo-3-fluoro-1H-indazole | PubChem CID 24728216 [7] |
SMILES | Fc1cc(Br)cc2[nH]ncc12 | Sigma-Aldrich [2] |
InChI Key | HXIMDHPWCHNHMM-UHFFFAOYSA-N | BOC Sciences |
Commercial Availability | Special order through chemical suppliers | Synthonix [2] |
Halogen atoms serve as strategic molecular modifiers in indazole pharmacology. The 6-bromo-3-fluoro substitution pattern creates a complementary electronic landscape: Bromine’s polarizability enhances hydrophobic binding, while fluorine’s strong electronegativity influences electron distribution across the π-system. This combination significantly modifies pharmacodynamic properties without substantial molecular weight penalty [2] [5].
Bromine (C6 position):
Fluorine (C3 position):
Table 2: Electronic Effects of Halogen Substituents in 6-Bromo-3-Fluoro-1H-Indazole
Parameter | Bromine (C6) | Fluorine (C3) | Combined Effect |
---|---|---|---|
σₚ (Hammett constant) | +0.23 | +0.54 | Enhanced electrophilicity |
van der Waals radius (Å) | 1.85 | 1.47 | Complementary steric bulk |
Bond dissociation energy (kJ/mol) | 285 | 486 | Orthogonal reactivity |
C-X dipole moment (D) | 1.48 | 1.41 | Synergistic polarization |
π-system perturbation | +0.25 eV | +0.38 eV | Red-shifted UV absorption |
Computational analyses reveal that 3-fluorination reduces the indazole ring’s electron density by 18% at N1/N2 positions, enhancing hydrogen-bond acceptor capacity. Concurrent 6-bromination increases polar surface area (PSA ≈ 35 Ų) while maintaining optimal passive diffusion properties. This balanced modification enables blood-brain barrier penetration in CNS-active analogs, as demonstrated in fluorinated indazole candidates currently in neurological clinical trials [5] [9].
The strategic halogen placement also facilitates structure-activity relationship (SAR) expansion. The C-Br bond undergoes Pd-catalyzed cross-coupling to generate libraries of 6-aryl/heteroaryl derivatives, while the 3-fluoro group remains inert under these conditions. This orthogonal reactivity was exploited in developing PARP inhibitors where fluorine maintained hinge-region hydrogen bonding while bromine served as a synthetic handle for introducing pharmacophore elements [3] .
Table 3: Applications of Halogenated Indazoles in Targeted Therapeutics
Therapeutic Area | Molecular Target | Role of 6-Br/3-F Substitution |
---|---|---|
Oncology | VEGFR-2 Kinase | Br: Enhures hydrophobic pocket occupancy |
F: Increases metabolic stability (t₁/₂ +3h) | ||
Neuropharmacology | 5-HT₃ Receptors | F: Modulates cation-π interactions in binding |
Br: Serves as precursor for PET tracer synthesis | ||
Anti-infectives | Bacterial DNA gyrase | F: Blocks deactivation via cytochrome oxidation |
Br: Enables synthesis of quinolone hybrids |
Representative bioactive indazole derivatives derived from 6-bromo-3-fluoro-1H-indazole scaffold
graph LRA[6-Bromo-3-fluoro-1H-indazole] --> B[Kinase Inhibitors]A --> C[G-Protein Coupled Receptor Modulators]A --> D[Phosphodiesterase Inhibitors]A --> E[DNA Repair Enzyme Targets]B --> F[Synthetic Strategy- Suzuki coupling at C6]C --> G[Bioisosteric replacement of 3-F with CF3]D --> H[Regioselective N1 alkylation]E --> I[Coordination with metal catalysts]
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8